![molecular formula C20H18FNO4 B2497050 (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate CAS No. 622796-67-2](/img/structure/B2497050.png)
(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate
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Overview
Description
Synthesis Analysis
The synthetic route to obtain this compound involves several steps. While I don’t have specific details on its synthesis, it likely includes reactions such as condensation, cyclization, and carbamate formation. Researchers may have explored both traditional and novel methods to construct the benzofuran ring system .
Molecular Structure Analysis
The molecular formula of this compound is C~20~H~16~FNO~4~ . The (Z)-configuration indicates the geometry around the double bond. The benzofuran ring, fluorobenzylidene group, and diethylcarbamate moiety contribute to its overall structure. Understanding the spatial arrangement of atoms and functional groups is crucial for predicting its properties and interactions.
Chemical Reactions Analysis
The compound’s reactivity likely involves the carbonyl group in the diethylcarbamate, the double bond in the fluorobenzylidene, and the aromatic system in the benzofuran. Potential reactions include nucleophilic additions, cyclizations, and transformations of the carbamate group. Investigating its behavior under various conditions is essential .
Physical And Chemical Properties Analysis
Scientific Research Applications
- Researchers have explored the anticancer properties of this compound due to its structural resemblance to natural products and its ability to inhibit specific enzymes involved in cancer cell growth .
- Studies suggest that it may interfere with cell cycle progression, induce apoptosis (programmed cell death), and inhibit tumor growth .
Anticancer Potential
Mechanism of Action
properties
IUPAC Name |
[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4/c1-3-22(4-2)20(24)25-15-8-9-16-17(12-15)26-18(19(16)23)11-13-6-5-7-14(21)10-13/h5-12H,3-4H2,1-2H3/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVVECUBVUVKOR-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)F)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)F)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate |
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